REACTION_SMILES
|
[CH3:37][c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1.[F:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH:15]([CH3:16])[CH3:17])([OH:18])[c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[cH:6][cH:7]1.[c:26]1([CH3:27])[cH:28][cH:29][c:30]([S:31]([OH:32])(=[O:33])=[O:34])[cH:35][cH:36]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[C:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH:15]([CH3:16])[CH3:17])[c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
CCOC(=O)C(C(C)C)C(O)(c1ccc(F)cc1)c1ccc(F)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C(C)C)C(O)(c1ccc(F)cc1)c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(=C(c1ccc(F)cc1)c1ccc(F)cc1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |